3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole typically involves the reaction of 4-chloropyrimidine with 1-methylindole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chloropyrimidine is reacted with a boronic acid derivative of 1-methylindole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyrimidine moiety can interact with nucleic acids, while the indole moiety can interact with protein targets, leading to a variety of biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrimidine: Shares the pyrimidine moiety but lacks the indole structure.
1-Methylindole: Contains the indole moiety but lacks the pyrimidine structure.
Rilpivirine: A diarylpyrimidine derivative used as an antiviral agent.
Uniqueness
3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H10ClN3 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(4-chloropyrimidin-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-7-6-12(14)16-13/h2-8H,1H3 |
InChI Key |
GPGHXIZAFSFZBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.